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Introduction

Lorlatinib (PF-06463922) is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI) that
potently and selectively targets Anaplastic Lymphoma Kinase (ALK) and ROS1
rearrangements.[1][2] Developed by Pfizer, it represents a significant advancement in the
treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have
developed resistance to earlier-generation TKIs and those with brain metastases.[1][2] The
unique macrocyclic structure of lorlatinib was designed to provide broad-spectrum activity
against various ALK resistance mutations, including the challenging G1202R mutation, while
maintaining high selectivity and the ability to penetrate the central nervous system (CNS).[2]
This technical guide provides a detailed overview of the initial synthesis pathways for lorlatinib
and its analogues, complete with experimental protocols, quantitative data, and visualizations
of key biological pathways and experimental workflows.

Core Synthesis of Lorlatinib

The synthesis of lorlatinib is a complex, multi-step process that has been optimized for large-
scale production. The core structure is assembled through a convergent approach, featuring
the preparation of two key fragments: an aminopyrazole nitrile fragment and a borylated aryl
fragment. These fragments are then coupled via a Suzuki cross-coupling reaction, followed by
a macrolactamization to form the characteristic 12-membered ring of lorlatinib.[1][2]
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Overall Synthetic Strategy

The overall synthetic strategy for lorlatinib can be visualized as a convergent process where
two complex intermediates are synthesized separately and then combined to form the

macrocyclic core.
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Overall synthetic strategy for lorlatinib.
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Experimental Protocols

The following protocols are summaries of procedures described in the scientific literature and
are intended for informational purposes. For detailed, step-by-step instructions, please refer to
the cited publications.[1][2][3]

1. Synthesis of the Aminopyrazole Nitrile Fragment
This multi-step synthesis begins with a commercially available pyrazole ester.

» Bis-bromination: The pyrazole ester is subjected to bis-bromination to yield the
corresponding dibromopyrazole derivative.

» N-methylation: The dibromopyrazole is then reacted with a protected methylamine
equivalent, introduced via treatment with a strong base like sodium hydride, to afford the N-
methylated intermediate.

o Functional Group Transformation: The ester group is hydrolyzed to a carboxylic acid, which
is then converted to a primary amide. Subsequent dehydration of the amide yields the crucial
aminopyrazole nitrile fragment.

2. Synthesis of the Borylated Aryl Fragment
This synthesis starts with a commercially available ketone.

o Enantioselective Reduction: The ketone is enantioselectively reduced to the corresponding
chiral alcohol. Biocatalytic methods employing ketoreductases have been found to be highly
efficient for this transformation on a large scale.[2]

o Ether Formation: The chiral alcohol is activated, typically as a mesylate, and then undergoes
an SN2 displacement with 2-amino-3-hydroxypyridine to form the key pyridine ether linkage.

e Functionalization and Borylation: The aryl iodide is carbonylated to a methyl ester. This is
followed by bromination of the pyridine ring and protection of the amino group. Finally, a
Miyaura borylation reaction is performed to generate the borylated aryl fragment required for
the Suzuki coupling.

3. Suzuki Coupling and Final Assembly
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e Suzuki Coupling: The aminopyrazole nitrile fragment and the borylated aryl fragment are
coupled via a palladium-catalyzed Suzuki reaction. Slow addition of the borylated fragment
has been shown to minimize homocoupling side reactions.[2]

» Deprotection and Hydrolysis: The protecting groups are removed under acidic conditions,
followed by a nitrile-sparing ester hydrolysis to yield the linear precursor for macrocyclization.

o Macrolactamization: The final macrocyclic ring is formed through an amide bond formation.
This is typically achieved under high dilution conditions using a coupling reagent such as
HATU to favor the intramolecular reaction, yielding lorlatinib.[2]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of

lorlatinib.
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Synthesis of Lorlatinib Analogues

The development of lorlatinib has spurred the synthesis of various analogues aimed at
overcoming acquired resistance to ALK inhibitors.[4] Resistance often arises from secondary
mutations in the ALK kinase domain, with the G1202R and 11171N/S/T mutations being
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particularly challenging.[4][5] The synthesis of these analogues often follows a similar
convergent strategy to that of lorlatinib, with modifications to one of the key fragments to
introduce new chemical moieties.

Strategies for Analogue Synthesis

o Modification of the Pyrazole Fragment: Changes to the substituents on the pyrazole ring can
influence the binding affinity and selectivity of the inhibitor.

» Modification of the Aryl Fragment: Alterations to the aryl portion of the molecule, including the
pyridine and phenyl rings, can impact potency against specific mutations and affect
pharmacokinetic properties.

e Macrocycle Ring Size and Linker Modification: While the 12-membered macrocycle is a key
feature of lorlatinib, some research has explored analogues with different ring sizes or
linkers to optimize binding and overcome resistance.

Due to the proprietary nature of much of the research in this area, detailed experimental
protocols for many lorlatinib analogues are not publicly available. However, the general
synthetic principles outlined for lorlatinib can be adapted to produce a wide range of related
compounds.

Biological Pathways and Experimental Workflows
ALK and ROS1 Signaling Pathways

Lorlatinib exerts its therapeutic effect by inhibiting the constitutively active ALK and ROS1
fusion proteins found in certain cancers. These fusion proteins drive downstream signaling
pathways that promote cell proliferation and survival.
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Simplified ALK/ROS1 signaling pathway and inhibition by lorlatinib.

Experimental Workflow for Inhibitor Evaluation

The evaluation of new kinase inhibitors like lorlatinib and its analogues typically follows a
standardized workflow, moving from initial biochemical assays to cellular and finally in vivo

studies.
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General experimental workflow for kinase inhibitor evaluation.
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Conclusion

The synthesis of lorlatinib represents a significant achievement in medicinal chemistry,
employing a convergent and highly optimized pathway to construct a complex macrocyclic
inhibitor. The strategies developed for its synthesis have provided a foundation for the creation
of novel analogues aimed at addressing the ongoing challenge of drug resistance in ALK-
positive cancers. This technical guide provides a comprehensive overview of these synthetic
pathways, offering valuable insights for researchers and professionals in the field of drug
discovery and development. Further exploration of the cited literature is recommended for
those seeking to implement these synthetic strategies in their own research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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